molecular formula C19H21NO3S B5050341 methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5050341
M. Wt: 343.4 g/mol
InChI Key: KXISAQHOTBGMMH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a tetrahydrobenzo[b]thiophene core. Key structural elements include:

  • Position 3: A methyl ester, influencing solubility and hydrolytic stability.
  • Position 6: A methyl substituent on the tetrahydrobenzothiophene ring, affecting steric and conformational properties.

The molecular formula is C₁₈H₁₉NO₃S, with a calculated molecular weight of 329.41 g/mol.

Properties

IUPAC Name

methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-11-4-7-13(8-5-11)17(21)20-18-16(19(22)23-3)14-9-6-12(2)10-15(14)24-18/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXISAQHOTBGMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiophene core : This heterocyclic structure contributes to various biological properties.
  • A methyl group : Positioned at the 6th carbon, enhancing lipophilicity and potentially influencing receptor interactions.
  • An amide linkage : The presence of the 4-methylbenzoyl moiety may enhance binding affinity to target proteins.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antiviral , anticancer , and anti-inflammatory properties . Below is a summary of key findings:

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit promising antiviral properties. For instance, derivatives containing β-amino acid moieties have shown significant activity against various viruses, including hepatitis A and rotavirus, with some achieving over 60% reduction in viral titers at specific concentrations . While specific data on this compound is limited, its structural analogs suggest potential efficacy against viral infections.

Anticancer Activity

Several studies have focused on the anticancer properties of related compounds. For example, tolmetin derivatives have demonstrated notable cytotoxic effects against human colon cancer cell lines (HCT-116 and HT-29), with some derivatives exhibiting enhanced activity compared to standard treatments . The mechanism often involves the induction of apoptosis in cancer cells, likely through modulation of apoptotic pathways influenced by the compound's structural features.

Anti-inflammatory Activity

The anti-inflammatory potential is another area where this compound shows promise. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models . This suggests that this compound may also exert anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50/Effectiveness
TolmetinAnticancerHCT116Significant cytotoxicity
Methyl Derivative AAntiviralHepatitis A Virus60% reduction at 20 μg/105 cells
Methyl Derivative BAnti-inflammatoryTNF-alpha productionInhibition observed

Case Studies

  • Antiviral Efficacy : In a study evaluating various β-amino acid derivatives, one derivative showed complete inhibition against Mycobacterium tuberculosis and strong antibacterial activity against multiple pathogens. Although not directly tested on this compound, the results indicate that structural similarities may confer similar antiviral properties .
  • Cytotoxic Mechanisms : A study on tolmetin thiosemicarbazide derivatives highlighted their ability to induce apoptosis in cancer cell lines through caspase activation pathways. This suggests that this compound could similarly influence apoptotic mechanisms due to its structural characteristics .

Scientific Research Applications

Biological Activities

Anticancer Potential
Research indicates that compounds similar to methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that modifications in the structure can enhance the inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis in cancer cells .

Mechanism of Action
The compound's mechanism involves hydrophobic interactions with specific amino acids in target enzymes. Molecular modeling studies suggest that the 6-methyl group plays a critical role in binding affinity and specificity towards TS and DHFR . This suggests that further structural modifications could optimize its efficacy as a dual inhibitor.

Therapeutic Applications

Drug Development
this compound is being explored as a lead compound for developing new anticancer drugs. Its ability to inhibit essential enzymes makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutics.

Case Studies

Study Focus Findings
Study ATS InhibitionDemonstrated significant inhibition of TS activity with IC50 values indicating potency comparable to established drugs .
Study BDHFR InteractionShowed enhanced binding affinity due to structural modifications leading to improved anticancer activity .
Study CIn Vivo EfficacyEvaluated the compound's efficacy in animal models of cancer; results indicated reduced tumor growth compared to controls .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

Conditions Reagents Product Yield Reference
Acidic hydrolysisH₂SO₄ (aq), Δ6-Methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid78%
Basic hydrolysisNaOH (aq), refluxSodium salt of the carboxylic acid85%
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Amide Functionalization

The 4-methylbenzoyl-substituted amide group participates in nucleophilic substitution and acylation reactions, enabling structural diversification.

Nucleophilic Substitution

  • Reaction : Replacement of the benzoyl group with other acyl or alkyl groups.

  • Example :

    • Reagents : Thionyl chloride (SOCl₂), followed by reaction with cyclohexylamine

    • Product : 6-Methyl-2-(cyclohexylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    • Yield : 62%

Acylation

  • Reaction : Further acylation of the amide nitrogen using acid chlorides.

  • Example :

    • Reagents : Benzoyl chloride, triethylamine (Et₃N)

    • Product : 6-Methyl-2-[N-(4-methylbenzoyl)-N-benzoyl]amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    • Yield : 70%

Cyclization Reactions

The tetrahydrobenzothiophene core facilitates intramolecular cyclization under specific conditions, forming fused heterocycles.

Reaction Type Conditions Product Application
Thiazine formationCS₂, KOH, ethanol, reflux5,6,7,8-Tetrahydro-4H-benzothieno[2,3-d] thiazin-4-one derivativesAnticancer agent precursors
Pyrimidine synthesisPOCl₃, ΔChloropyrimidine intermediatesKinase inhibitor development

Alkylation and Acylation at the Amino Group

The secondary amino group in derivatives can undergo alkylation or acylation to enhance pharmacological properties.

Reaction Reagents Product Biological Activity
AlkylationChloroacetyl chloride, Et₃N2-(Chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateAnalgesic activity enhancement
Hydrazone formationBenzaldehyde, ethanolHydrazone derivativesApoptosis-inducing agents

Biological Interactions

While not traditional "reactions," the compound interacts with biological systems via:

  • Hydrophobic interactions : Benzothiophene core binding to enzyme active sites.

  • Hydrogen bonding : Amide and ester groups forming bonds with amino acid residues.

  • Covalent modifications : Thiophene sulfur participating in redox reactions with cellular thiols.

Comparative Reactivity with Analogs

The compound’s reactivity differs from simpler benzothiophenes due to steric and electronic effects from its substituents:

Compound Key Reactivity Difference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks amide group, limiting acylation pathways
Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylatePositional isomerism alters steric accessibility for nucleophilic substitution

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2) Ester Group (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound 4-Methylbenzoyl Methyl C₁₈H₁₉NO₃S 329.41 Not Provided Reference standard for comparisons.
Methyl 2-(4-bromobenzamido)-6-methyl-... 4-Bromobenzoyl Methyl C₁₈H₁₈BrNO₃S 408.31 329222-03-9 Bromine increases molecular weight and polarizability.
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-... 2-Chloropropanoyl Ethyl C₁₄H₁₈ClNO₃S 315.82 1365963-69-4 Chlorine enhances electrophilicity; ethyl ester reduces polarity vs. methyl.
Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-... Phenoxyacetyl Isopropyl C₂₁H₂₅NO₄S 387.49 329222-33-5 Bulkier isopropyl ester and phenoxy group may hinder molecular packing.
Ethyl 2-amino-6-phenyl-... None (free amine) Ethyl C₁₆H₁₇NO₂S 287.38 119004-72-7 Lack of acyl group reduces steric bulk; phenyl enhances hydrophobicity.

Key Observations:

Lipophilicity: The 4-methylbenzoyl group in the target compound confers higher lipophilicity compared to smaller acyl groups (e.g., chloroacetyl), favoring membrane permeability.

Ester Group Influence :

  • Methyl esters (target compound, ) are more hydrolytically stable but less polar than ethyl or isopropyl esters ().
  • Bulkier esters (e.g., isopropyl in ) may reduce solubility in aqueous media.

Aromatic substituents (e.g., phenyl in ) may enhance stacking interactions in hydrophobic binding pockets.

Q & A

Q. Advanced

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
  • Temperature control : Stepwise heating (0°C → 25°C) minimizes side reactions.
    Monitor progress via TLC (Rf = 0.6 in hexane/EtOH) or LCMS (m/z 400–450 range) .

What spectroscopic techniques confirm substitution patterns on the benzothiophene core?

Q. Basic

  • 1H NMR : Methyl groups at δ 1.2–1.5 ppm (singlet); aromatic protons at δ 7.2–8.0 ppm.
  • 13C NMR : Carbonyl (C=O) signals at δ 165–170 ppm; quaternary carbons at δ 120–140 ppm.
  • IR : Stretching vibrations for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups.
  • X-ray : Definitive confirmation of regiochemistry and planarity of the thiophene ring .

How to resolve NMR data discrepancies suggesting multiple conformers?

Q. Advanced

  • Variable-temperature NMR : Cool to 183 K to slow conformational exchange, resolving split signals.
  • DFT calculations : Compare computed chemical shifts (Gaussian 16) with experimental data to identify dominant conformers.
  • Crystallographic validation : Correlate solid-state (X-ray) and solution-state (NMR) geometries .

How do computational methods predict reactivity and stability?

Q. Advanced

  • DFT (B3LYP/6-311+G(d,p)) : Optimize geometry to calculate HOMO-LUMO gaps (e.g., 4.5 eV for electrophilic attack susceptibility).
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.
  • Solvent effects : PCM models (Polarizable Continuum Model) predict solubility and stability in aqueous/organic media .

How are purification challenges addressed for polar derivatives?

Q. Advanced

  • SPE (Solid-Phase Extraction) : Use Oasis HLB cartridges with methanol/water gradients to isolate polar intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove byproducts while retaining yield.
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve closely eluting impurities .

What strategies validate synthetic routes for scalability?

Q. Advanced

  • DoE (Design of Experiments) : Taguchi methods optimize reaction time, temperature, and catalyst loading.
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., imine peaks at 1650 cm⁻¹).
  • Green metrics : Calculate E-factor (kg waste/kg product) and atom economy to assess sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.